Homalomenol A

Vue d'ensemble

Description

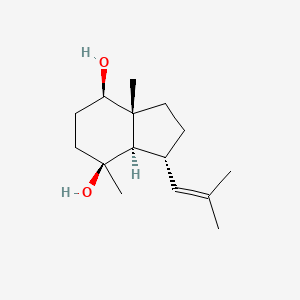

Homalomenol A is a natural sesquiterpenoid isolated from the roots of Homalomena aromatica . It belongs to the category of natural compounds and its chemical family is sesquiterpenoids . The molecular formula of this compound is C15H26O2 and its molecular weight is 238.4 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a perhydroindane core, which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 . The specific stereochemistry is 1R,3aR,4R,7S,7aR .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and functional groups .

Applications De Recherche Scientifique

Isolation and Structural Elucidation : Homalomenol A was first isolated from the roots of Homalomena aromatica and its structure was elucidated using spectroscopic investigations and chemical transformations (Sung et al., 1992).

Impact on Osteoblast Proliferation and Differentiation : A study on sesquiterpenoids from Homalomena occulta found that these compounds, including this compound, stimulated the proliferation and differentiation of culture osteoblasts, suggesting potential applications in bone health research (Hu et al., 2008).

Biogenetic Significance : The compound 5α,7α(H)-6,8-cycloeudesma-1β,4β-diol isolated from the flower buds of Magnolia fargesii, which is a plausible intermediate of this compound, highlighted its biogenetic significance in plant secondary metabolite research (Jung et al., 1998).

Antibacterial Activity : A study on Homalomena vietnamensis found that 2α-hydroxy this compound was one of the compounds identified in the plant's ethanol extracts, which demonstrated antibacterial activity against several microorganisms, suggesting potential antimicrobial applications (Van et al., 2020).

Total Synthesis : Research on the total synthesis of sesquiterpenoids, including this compound, provides insights into the chemical processes that can be used to produce these compounds in the laboratory, which is important for pharmaceutical and biochemical applications (Piers & Oballa, 1996).

Mécanisme D'action

Homalomenol A is a sesquiterpenoid that has been isolated from the roots of Homalomena aromatica . This compound has been studied for its potential therapeutic effects, particularly in relation to Alzheimer’s disease .

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. In Alzheimer’s disease, the overactivity of AChE leads to a decrease in acetylcholine, contributing to cognitive decline .

Mode of Action

This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the enzyme from breaking down acetylcholine, thereby increasing the availability of this neurotransmitter. This can help to alleviate the symptoms of Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission, which can help to improve cognitive function in Alzheimer’s disease .

Pharmacokinetics

In silico investigations have suggested that it possesses good pharmacokinetic properties . This suggests that this compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could enhance its bioavailability and therapeutic potential .

Result of Action

The inhibition of AChE by this compound results in an increase in the levels of acetylcholine in the nervous system . This can help to alleviate the cognitive decline associated with Alzheimer’s disease, as acetylcholine plays a crucial role in memory and learning .

Safety and Hazards

Orientations Futures

While specific future directions for Homalomenol A research are not available in the search results, the field of natural product research is continually evolving. The development of new synthesis methods, the discovery of novel biological activities, and the exploration of structure-function relationships are all potential areas for future research .

Propriétés

IUPAC Name |

(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123658 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145400-03-9 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homalomenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Homalomenol A and where is it found?

A1: this compound is a sesquiterpenoid, a class of natural products with 15-carbon backbones often found in plants. It has been isolated from various plant species, including Homalomena pierreana, Chloranthus spicatus, and Homalomena pendula [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be deduced from its structure. This compound possesses a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.

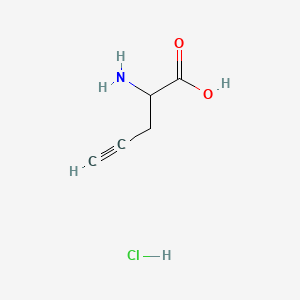

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound, like other isolated sesquiterpenoids, has been established primarily through spectroscopic methods. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D experiments, and Mass Spectrometry (MS). Infrared (IR) spectroscopy may also provide valuable information about functional groups present in the molecule [, , ].

Q4: Have there been any total syntheses reported for this compound?

A4: Yes, concise total syntheses for both (−)-Homalomenol A and its diastereomer (−)-Homalomenol B have been achieved. These syntheses utilized a key step involving the conjugate addition of organocopper(I) reagents to a bicyclic enone, highlighting the versatility of organic synthesis in accessing natural products [, ].

Q5: Has the biological activity of this compound been investigated?

A5: While some studies mention the isolation of this compound from various plant sources, the provided abstracts do not elaborate on specific biological activities associated with this compound. Further research is needed to explore its potential therapeutic applications.

Q6: Are there any known analytical methods for detecting and quantifying this compound?

A6: While not explicitly stated in the provided abstracts, common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS detectors, could be employed for the detection and quantification of this compound in plant extracts or other matrices.

Q7: Has this compound been found in other species besides Homalomena and Chloranthus?

A7: Yes, a compound initially named homalomenol D, isolated from Pterodon pubescens, was later identified as the correct structure of (rel)-2β,6β-epoxy-5β-hydroxy-isodaucane, highlighting the challenges in natural product chemistry and the importance of accurate structural characterization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

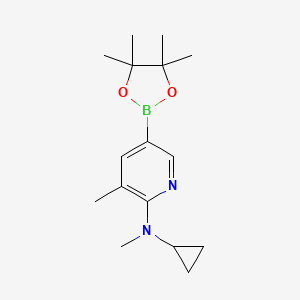

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)